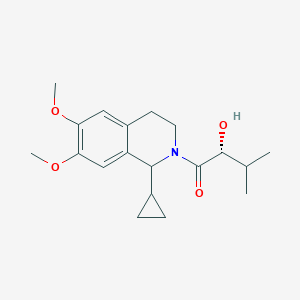![molecular formula C8H11Br2NOS B7344914 (2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol](/img/structure/B7344914.png)
(2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol is a chemical compound that belongs to the class of β-adrenergic receptor agonists. It has been widely used in scientific research for its ability to selectively activate β-adrenergic receptors.
Mechanism of Action
((2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol acts as a selective β2-adrenergic receptor agonist. It binds to the receptor and activates the G protein-coupled receptor signaling pathway, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects associated with β2-adrenergic receptor activation.
Biochemical and Physiological Effects
Activation of β2-adrenergic receptors by (this compound)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol leads to various biochemical and physiological effects. These include bronchodilation, vasodilation, and lipolysis. The compound has also been shown to have anti-inflammatory effects and to modulate immune cell function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ((2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol in lab experiments is its selectivity for β2-adrenergic receptors. This allows researchers to study the specific effects of β2-adrenergic receptor activation without interference from other receptors. However, one limitation of using the compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research involving ((2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol. One area of interest is the development of novel β2-adrenergic receptor agonists with improved selectivity and efficacy. Another potential direction is the investigation of the role of β2-adrenergic receptors in various disease states, such as asthma, chronic obstructive pulmonary disease, and obesity. Additionally, the compound could be used to study the effects of β2-adrenergic receptor activation on immune cell function and inflammation.
Synthesis Methods
The synthesis of ((2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol involves the reaction of (3,5-dibromothiophen-2-yl)methylamine with (this compound)-1-chloropropan-2-ol in the presence of a base. The reaction yields the desired product, which can be purified by column chromatography.
Scientific Research Applications
((2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol has been widely used in scientific research to study the β-adrenergic receptor signaling pathway. It has been shown to selectively activate β2-adrenergic receptors, which are involved in various physiological processes such as bronchodilation, vasodilation, and lipolysis. The compound has been used to investigate the role of β-adrenergic receptors in these processes and to identify potential therapeutic targets for various diseases.
properties
IUPAC Name |
(2S)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br2NOS/c1-5(12)3-11-4-7-6(9)2-8(10)13-7/h2,5,11-12H,3-4H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFCNYGRUCSLOL-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=C(C=C(S1)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNCC1=C(C=C(S1)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-N-[4-[[(dimethylamino-methyl-oxo-lambda6-sulfanylidene)amino]methyl]phenyl]-2-hydroxy-3-methylbutanamide](/img/structure/B7344835.png)

![(2R)-2-methoxy-2-phenyl-N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]acetamide](/img/structure/B7344849.png)
![(2R)-N-[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]-2-methoxy-2-phenylacetamide](/img/structure/B7344869.png)
![[(2S,3R)-2,3-bis(hydroxymethyl)piperidin-1-yl]-(3-chloro-4-methylphenyl)methanone](/img/structure/B7344870.png)
![(E)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enamide](/img/structure/B7344876.png)
![3-[4-(3-chlorophenyl)piperazin-1-yl]-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7344877.png)
![1-butyl-3-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]urea](/img/structure/B7344882.png)
![N'-[(E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoyl]-2-methoxybenzohydrazide](/img/structure/B7344890.png)
![2-[[2-methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoyl]amino]butanamide](/img/structure/B7344893.png)
![(2S)-3,3-dimethyl-2-[(1-methylisoquinolin-5-yl)carbamoylamino]butanamide](/img/structure/B7344907.png)
![3-(3-methylpentan-3-yl)-5-[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropyl]-1,2,4-oxadiazole](/img/structure/B7344928.png)
![1-[(3aR,8aS)-2-[(2-methylnaphthalen-1-yl)methyl]-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone](/img/structure/B7344930.png)
![2-[(3aR,8aS)-6-acetyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-2-yl]-N-cyclohexyl-N-methylpropanamide](/img/structure/B7344932.png)